Dde-L-Lys(Aloc)-OH*DCHA

Solid-phase peptide synthesis Orthogonal protection strategy Side‑reaction mitigation

Dde-L-Lys(Aloc)-OH*DCHA (CAS 264230-73-1 (non-salt); MW 575.79; MF C20H30N2O6·C12H23N) is a specialized orthogonally protected lysine derivative supplied as a dicyclohexylammonium (DCHA) salt. The compound features a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the α‑amino function and an Aloc (allyloxycarbonyl) group on the ε‑amino function.

Molecular Formula C20H30N2O6
Molecular Weight 394.5 g/mol
Cat. No. B13835430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDde-L-Lys(Aloc)-OH*DCHA
Molecular FormulaC20H30N2O6
Molecular Weight394.5 g/mol
Structural Identifiers
SMILESCC(=NC(CCCCNC(=O)OCC=C)C(=O)O)C1=C(CC(CC1=O)(C)C)O
InChIInChI=1S/C20H30N2O6/c1-5-10-28-19(27)21-9-7-6-8-14(18(25)26)22-13(2)17-15(23)11-20(3,4)12-16(17)24/h5,14,23H,1,6-12H2,2-4H3,(H,21,27)(H,25,26)/t14-/m0/s1
InChIKeyMEXRAPFIOOMRCO-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dde-L-Lys(Aloc)-OH*DCHA: An Orthogonally Protected Lysine Building Block for Complex Peptide Synthesis and Strategic Sourcing


Dde-L-Lys(Aloc)-OH*DCHA (CAS 264230-73-1 (non-salt); MW 575.79; MF C20H30N2O6·C12H23N) is a specialized orthogonally protected lysine derivative supplied as a dicyclohexylammonium (DCHA) salt . The compound features a Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group on the α‑amino function and an Aloc (allyloxycarbonyl) group on the ε‑amino function . This dual-protection architecture enables sequential, chemoselective deprotection under independent, non‑interfering conditions—Dde via 2% hydrazine in DMF and Aloc via palladium‑catalyzed allyl transfer—making the derivative a critical building block for solid‑phase peptide synthesis (SPPS) of branched, cyclic, and side‑chain‑modified peptides using Fmoc/t‑Bu chemistry [1]. The DCHA salt form confers enhanced solubility and handling characteristics compared to the free acid form .

Why Dde-L-Lys(Aloc)-OH*DCHA Cannot Be Casually Replaced by Other Orthogonally Protected Lysine Analogs


Generic substitution of orthogonally protected lysine derivatives without rigorous validation of orthogonal compatibility frequently leads to synthetic failure, low yields, and difficult‑to‑purify mixtures. The Dde/Aloc combination presents a well‑documented incompatibility that requires specific experimental mitigation: hydrazinolysis of the Dde group reduces the Aloc double bond, preventing subsequent palladium‑catalyzed Aloc deprotection unless an allyl alcohol scavenger is employed [1]. Alternative protecting group pairings—such as Fmoc‑Lys(Boc)‑OH, Fmoc‑Lys(Aloc)‑OH, or Dde‑Lys(Fmoc)‑OH—exhibit fundamentally different orthogonal relationships, stability profiles, and deprotection kinetics. The Dde group, while easier to cleave with hydrazine than the more sterically demanding ivDde, is less robust to repetitive piperidine exposure and exhibits a measurable propensity to migrate to free ε‑amino groups during Fmoc deprotection cycles [2][3]. Consequently, substituting Dde‑L‑Lys(Aloc)‑OH*DCHA with an analog bearing different orthogonal pairs necessitates full re‑optimization of synthetic protocols and cannot be assumed to deliver comparable outcomes.

Dde-L-Lys(Aloc)-OH*DCHA: Quantified Differentiation Evidence for Scientific Procurement Decisions


Dde/Aloc Orthogonality: Comparative Compatibility and Mitigated Side‑Reaction Risk

The Dde and Aloc protecting groups exhibit inherent chemical incompatibility during sequential deprotection: hydrazinolysis of the Dde group causes reduction of the Aloc double bond, preventing subsequent Aloc removal and yielding difficult‑to‑purify product mixtures [1]. This side reaction has been quantified to occur in both solution and on solid support under standard conditions. The addition of allyl alcohol as a scavenger during Dde cleavage was demonstrated to circumvent this side reaction completely, restoring full orthogonal compatibility between Dde and Aloc in both solution‑phase and solid‑phase peptide synthesis [1]. In contrast, alternative orthogonal pairs such as Fmoc/t‑Bu and Dde do not suffer from this specific cross‑reactivity, but the Fmoc group is base‑labile whereas Dde is stable to 20% piperidine and TFA [2]. Users of Dde‑L‑Lys(Aloc)‑OH*DCHA must incorporate the allyl alcohol scavenger protocol to achieve the intended orthogonal selectivity; procurement decisions should account for this protocol‑specific requirement.

Solid-phase peptide synthesis Orthogonal protection strategy Side‑reaction mitigation

Protecting Group Migration Propensity: Dde vs. ivDde Comparative Stability Assessment

The Dde protecting group demonstrates measurable migration to free lysine ε‑amino groups during repetitive Fmoc deprotection cycles with 20% piperidine [1]. Compared to ivDde, Dde is easier to cleave with hydrazine but is less robust under basic conditions, with documented migration occurring during the synthesis of longer peptide sequences [1]. The sterically more demanding ivDde group is more stable toward piperidine and does not migrate to free lysine ε‑amino groups, though it remains susceptible to migration to free amino groups of diaminopropionic acid [1]. This differential migration behavior has direct implications for sequence fidelity in extended SPPS campaigns. Procurement of Dde‑L‑Lys(Aloc)‑OH*DCHA is most appropriate for syntheses where the number of piperidine exposure cycles is limited or where the migration risk is acceptable relative to the desired ease of hydrazine cleavage.

Lysine side‑chain protection Protecting group migration Long peptide synthesis

DCHA Salt Form: Solubility and Stability Differentiation from Free Acid Analogs

Dde‑L‑Lys(Aloc)‑OH*DCHA is supplied as the dicyclohexylammonium (DCHA) salt rather than the free acid form (free acid CAS 1272754‑85‑4) . The DCHA counterion confers enhanced solubility in organic solvents and improved long‑term storage stability compared to the corresponding free acid . Commercial specifications for the DCHA salt indicate minimum purity of 99% with recommended storage at 2–8 °C . In contrast, free acid analogs of orthogonally protected lysine derivatives may exhibit lower solubility in typical SPPS solvents (DMF, DCM, NMP) and greater hygroscopicity. While no published direct comparative solubility quantification for this specific compound was identified in the accessible literature, the DCHA salt form is a recognized formulation strategy across protected amino acid derivatives to enhance handling characteristics .

Amino acid derivative formulation DCHA salt solubility Long‑term storage stability

Aloc Deprotection Scavenger Optimization: Quantitative Removal Without Allyl Back‑Alkylation

The Aloc group is cleaved under neutral conditions using catalytic Pd(PPh3)4 with a suitable allyl scavenger. Comparative studies on solid‑phase Aloc removal from secondary amines demonstrate that Me2NH·BH3 (40 equiv, 40 min) as a scavenger leads to quantitative Aloc removal without any detectable allyl back‑alkylation . Other commonly employed scavengers, including morpholine and PhSiH3, were found to be clearly inferior in the same study . This optimized protocol is directly applicable to Aloc deprotection from Dde‑L‑Lys(Aloc)‑OH*DCHA after its incorporation into peptide sequences, ensuring that the ε‑amino group is liberated cleanly for subsequent coupling or cyclization steps.

Aloc deprotection Palladium catalysis Side‑reaction suppression

Dde-L-Lys(Aloc)-OH*DCHA: Validated Application Scenarios Driven by Quantitative Evidence


Solid‑Phase Synthesis of Branched and Cyclic Peptides Using Fmoc/t‑Bu Chemistry

The Dde/Aloc orthogonal pair has been validated for the solid‑phase synthesis of branched cyclic peptides using Fmoc/t‑Bu chemistry [1]. In this application, Dde‑L‑Lys(Aloc)‑OH*DCHA provides a bifunctional lysine scaffold where the Aloc‑protected ε‑amino group and the Dde‑protected α‑amino group can be sequentially deprotected under mutually exclusive conditions, enabling on‑resin cyclization and branching without interference from Fmoc/t‑Bu deprotection cycles. The allyl alcohol scavenger protocol described in Section 3 Evidence Item 1 is essential for preserving Aloc integrity during Dde hydrazinolysis [2].

Orthogonal Deprotection Workflows Requiring Mild, Non‑Acidic Cleavage Conditions

Both Dde and Aloc protecting groups are cleaved under mild, non‑acidic conditions—Dde with 2% hydrazine in DMF and Aloc with Pd(PPh3)4 under neutral conditions—making Dde‑L‑Lys(Aloc)‑OH*DCHA particularly suitable for syntheses involving acid‑sensitive functionalities or resin linkers that are incompatible with TFA‑mediated Boc or Trt removal [1][3]. This orthogonal pair expands the accessible synthetic space beyond what is possible with Fmoc‑Lys(Boc)‑OH or other acid‑labile side‑chain protection strategies.

Sequential Lysine Side‑Chain Modification for Peptide Conjugates and Multivalent Scaffolds

The sequential addressability of the α‑ and ε‑amino groups conferred by Dde‑L‑Lys(Aloc)‑OH*DCHA enables site‑specific introduction of distinct modifications on a single lysine residue. This capability is leveraged in the synthesis of peptide conjugates, multivalent antigenic peptides, and dendrimeric structures where each amino function must be elaborated with a different moiety [1]. The Dde group's hydrazine‑lability and the Aloc group's palladium‑lability ensure that neither deprotection step compromises the other orthogonal protecting groups present in the sequence [2].

Quality‑Controlled Research Procurement Requiring Validated Purity and Traceable Documentation

Commercial sources of Dde‑L‑Lys(Aloc)‑OH*DCHA provide the compound at ≥99% purity (HPLC) with available Certificates of Analysis and Safety Data Sheets . The DCHA salt form, specified at MW 575.79 and CAS 264230‑73‑1 (non‑salt), ensures consistent handling and solubility characteristics across batches. This level of quality documentation and formulation consistency is essential for reproducible peptide synthesis in both academic research laboratories and industrial peptide manufacturing settings where lot‑to‑lot variability must be minimized.

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